3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a nitrophenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-nitroacetophenone.
Formation of the Propanone Backbone: The 2-nitroacetophenone is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Substitution: The piperidinyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one.
Oxidation: Phenolic derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidinyl groups.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl and piperidinyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl groups can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrophenyl)-1-phenylpropan-1-one: Lacks the piperidinyl groups, which may reduce its binding affinity in biological applications.
3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one: The amino group can alter the compound’s reactivity and interaction with biological targets.
1-Phenyl-2,3-di(piperidin-1-yl)propan-1-one: Lacks the nitrophenyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to the combination of the nitrophenyl and piperidinyl groups, which confer distinct electronic, steric, and binding properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
5443-69-6 |
---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H31N3O3/c29-25(20-12-4-1-5-13-20)24(27-18-10-3-11-19-27)23(26-16-8-2-9-17-26)21-14-6-7-15-22(21)28(30)31/h1,4-7,12-15,23-24H,2-3,8-11,16-19H2 |
InChI Key |
KCEDGJCNSXBJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.